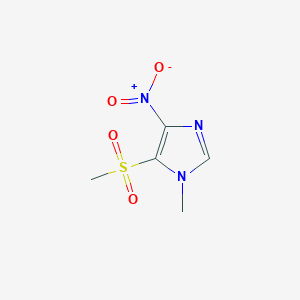
Ferrous nicotinate
Übersicht
Beschreibung
Ferrous nicotinate is a form of iron supplement that is commonly used to treat iron deficiency anemia. It is a chelated form of iron that is bound to nicotinic acid, also known as vitamin B3. Ferrous nicotinate is a highly bioavailable form of iron that is easily absorbed by the body, making it an effective treatment for iron deficiency anemia. In
Wirkmechanismus
Ferrous nicotinate works by providing the body with a source of bioavailable iron. Iron is an essential nutrient that is required for the production of hemoglobin, the protein that carries oxygen in the blood. When the body does not have enough iron, it cannot produce enough hemoglobin, which can lead to anemia. Ferrous nicotinate provides the body with a source of iron that is easily absorbed and utilized by the body, helping to increase hemoglobin levels and improve iron status.
Biochemische Und Physiologische Effekte
Ferrous nicotinate has a number of biochemical and physiological effects on the body. It increases the production of hemoglobin, which improves oxygen delivery to the tissues. It also increases the production of myoglobin, a protein that helps to store oxygen in the muscles. Ferrous nicotinate also plays a role in the production of enzymes and neurotransmitters, which are essential for proper cellular function.
Vorteile Und Einschränkungen Für Laborexperimente
Ferrous nicotinate has a number of advantages for use in lab experiments. It is a highly stable form of iron that is easily absorbed and utilized by the body. It is also relatively inexpensive and readily available. However, one limitation of ferrous nicotinate is that it can interfere with other nutrients, such as calcium and zinc, which can affect their absorption and utilization by the body.
Zukünftige Richtungen
There are a number of future directions for research on ferrous nicotinate. One area of research is the use of ferrous nicotinate in combination with other nutrients, such as Ferrous nicotinate C and folic acid, to improve iron status and reduce the risk of anemia. Another area of research is the use of ferrous nicotinate in the treatment of other conditions, such as restless leg syndrome and ADHD. Finally, research could be conducted on the potential long-term effects of ferrous nicotinate supplementation on overall health and well-being.
Conclusion
Ferrous nicotinate is a highly bioavailable form of iron that is commonly used to treat iron deficiency anemia. It is synthesized by reacting ferrous sulfate with nicotinic acid and has a number of biochemical and physiological effects on the body. Ferrous nicotinate has been extensively studied for its use in treating iron deficiency anemia and has also been studied for its use in treating other conditions. While there are some limitations to the use of ferrous nicotinate, it is a highly effective form of iron supplement that has a number of potential future directions for research.
Synthesemethoden
Ferrous nicotinate is synthesized by reacting ferrous sulfate with nicotinic acid. The reaction produces a chelated form of iron that is highly stable and bioavailable. The synthesis method is relatively simple and can be easily scaled up for commercial production.
Wissenschaftliche Forschungsanwendungen
Ferrous nicotinate has been extensively studied for its use in treating iron deficiency anemia. It has been shown to be highly effective in increasing hemoglobin levels and improving iron status in patients with iron deficiency anemia. Ferrous nicotinate has also been studied for its use in treating other conditions, such as restless leg syndrome and attention deficit hyperactivity disorder (ADHD).
Eigenschaften
IUPAC Name |
iron(2+);pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO2.Fe/c2*8-6(9)5-2-1-3-7-4-5;/h2*1-4H,(H,8,9);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSOHEBQPQLNCI-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)[O-].C1=CC(=CN=C1)C(=O)[O-].[Fe+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FeN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
59-67-6 (Parent), 15438-31-0 (Parent) | |
| Record name | Ferrous nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40145944 | |
| Record name | Ferrous nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ferrous nicotinate | |
CAS RN |
10361-13-4 | |
| Record name | Ferrous nicotinate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010361134 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ferrous nicotinate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145944 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Iron dinicotinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.701 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FERROUS NICOTINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2X09DF94BO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















